molecular formula C12H20O8 B1228848 Parasorboside CAS No. 33276-04-9

Parasorboside

Cat. No. B1228848
CAS RN: 33276-04-9
M. Wt: 292.28 g/mol
InChI Key: MGRDPWLWGQMMGX-KQSBPNOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parasorboside is a natural product found in Osmunda lancea, Osmunda japonica, and other organisms with data available.

Scientific Research Applications

Extraction and Separation Techniques

  • Parasorboside, along with gerberin, has been extracted from Gerbera hybrida using a method involving centrifugal force. This technique compares favorably with medium pressure solid-liquid extraction systems, showcasing the efficacy of new extraction methods for plant-derived compounds (Yrjönen et al., 2002).

Role in Plant Defense Mechanisms

  • Gerbera hybrida plants transformed to lack the ability to synthesize parasorboside show increased susceptibility to Botrytis cinerea infection. This highlights the role of parasorboside in plant defense, as well as its potential use in studying plant-pathogen interactions (Koskela et al., 2010).

properties

CAS RN

33276-04-9

Product Name

Parasorboside

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

(4S,6S)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one

InChI

InChI=1S/C12H20O8/c1-5-2-6(3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h5-7,9-13,15-17H,2-4H2,1H3/t5-,6-,7+,9+,10-,11+,12+/m0/s1

InChI Key

MGRDPWLWGQMMGX-KQSBPNOMSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CC(=O)O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

33276-04-9

synonyms

parasorboside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parasorboside
Reactant of Route 2
Parasorboside
Reactant of Route 3
Parasorboside
Reactant of Route 4
Parasorboside
Reactant of Route 5
Parasorboside
Reactant of Route 6
Parasorboside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.